molecular formula C8H13NO B1442810 4-Cyclopropyl-3,3-dimethylazetidin-2-one CAS No. 180181-72-0

4-Cyclopropyl-3,3-dimethylazetidin-2-one

Cat. No. B1442810
CAS RN: 180181-72-0
M. Wt: 139.19 g/mol
InChI Key: YAUJPRYRAHUFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Cyclopropyl-3,3-dimethylazetidin-2-one” is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.19 .


Molecular Structure Analysis

The molecular structure of “4-Cyclopropyl-3,3-dimethylazetidin-2-one” consists of a cyclopropyl group attached to a 3,3-dimethylazetidin-2-one . The exact structure can be determined using techniques like NMR, HPLC, LC-MS, UPLC, etc .

Scientific Research Applications

Metal Carbenoid Generation and Ring-Opening Reactions

4-Cyclopropyl-3,3-dimethylazetidin-2-one and its derivatives are used in the generation of metal carbenoids, which play a crucial role in organic synthesis. Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts. Such reactions include intramolecular cyclopropanation and C-H insertion, pivotal for synthesizing heterocycles and carbocycles possessing a bicyclo[4.1.0]heptane framework (Archambeau, Miege, Meyer, & Cossy, 2015).

Synthesis of 3,3-Dimethylazetidines

The compound's derivatives, specifically 3,3-dimethylazetidines, are synthesized using iodine-mediated intramolecular cyclization reactions of γ-prenylated amines. This method offers a new strategy for synthesizing bioactively important 3,3-dimethylazetidines and extends the application of γ-prenylated amine synthons in organic synthesis (Jin, Sun, Zhou, & Zhao, 2016).

Biological and Chemical Activities

Various derivatives of 4-Cyclopropyl-3,3-dimethylazetidin-2-one are explored for their biological activities. For instance, cyclopropenecarboxylic acid derivatives exhibit herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009). Additionally, the cyclopropyl ring has been increasingly used in drug development due to its contribution to potency, reduced off-target effects, and its role in overcoming challenges in drug discovery (Talele, 2016).

Ring Formation and Bond Activation

The compound and its analogs are used in the formation of complex molecular structures like benzenes through silver-catalyzed cyclization, involving cyclopropane cleavage and aromatization (Pati & Liu, 2012). Moreover, cyclopropenes, including 4-Cyclopropyl-3,3-dimethylazetidin-2-one, have been coordinated to platinum in organometallic chemistry for various applications (Visser, Schipperijn, & Lukas, 1973).

properties

IUPAC Name

4-cyclopropyl-3,3-dimethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2)6(5-3-4-5)9-7(8)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUJPRYRAHUFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-3,3-dimethylazetidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropyl-3,3-dimethylazetidin-2-one
Reactant of Route 2
4-Cyclopropyl-3,3-dimethylazetidin-2-one
Reactant of Route 3
4-Cyclopropyl-3,3-dimethylazetidin-2-one
Reactant of Route 4
4-Cyclopropyl-3,3-dimethylazetidin-2-one
Reactant of Route 5
4-Cyclopropyl-3,3-dimethylazetidin-2-one
Reactant of Route 6
4-Cyclopropyl-3,3-dimethylazetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.